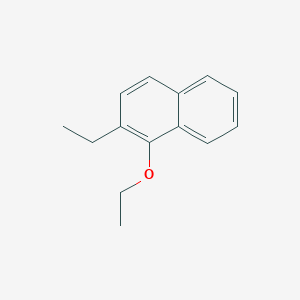

1-Ethoxy-2-ethylnaphthalene

Description

Significance of Naphthalene (B1677914) Ether Chemistry in Contemporary Organic Synthesis

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block for a myriad of chemical compounds. researchgate.net Its derivatives are integral to various industries, including pharmaceuticals, dyes, and materials science. researchgate.netthieme-connect.com Naphthalene ethers, a class of derivatives where an alkoxy group is attached to the naphthalene core, are particularly significant. These compounds often serve as key intermediates in the synthesis of more complex molecules. atamanchemicals.com The presence of the ether linkage can influence the electronic properties of the naphthalene ring system, modifying its reactivity and providing a handle for further chemical transformations. atamanchemicals.com The Williamson ether synthesis is a classic and versatile method for preparing ethers, including those of naphthalene derivatives, by reacting a metal alcoholate with an alkyl halide. cdnsciencepub.comlibretexts.org More recent advancements have focused on developing catalytic versions of this synthesis to make the process more environmentally friendly and efficient, even allowing the use of less reactive alkylating agents at higher temperatures. researchgate.net

Current Research Landscape of Alkyl- and Alkoxy-Naphthalene Derivatives

The current research on alkyl- and alkoxy-naphthalene derivatives is vibrant and diverse, exploring their potential in a range of advanced applications. thieme-connect.com Scientists are investigating these compounds for their unique optical and electronic properties, which makes them candidates for use in organic electronic devices. nih.gov The specific substitution pattern of alkyl and alkoxy groups on the naphthalene core can be fine-tuned to achieve desired characteristics. For instance, some naphthalene derivatives are being studied for their liquid crystal properties, while others are being incorporated into polymers to enhance their thermal stability. frontiersin.orgacs.org Furthermore, the synthesis of highly substituted naphthalenes remains an active area of research, with chemists developing novel catalytic methods to control the regioselectivity of these reactions, which is often a challenge with traditional electrophilic aromatic substitution. byjus.com These advanced synthetic methods are crucial for accessing new molecular architectures with potentially valuable biological or material properties. nih.govresearchgate.net

Physicochemical Properties of 1-Ethoxy-2-ethylnaphthalene

| Property | Value |

| Molecular Formula | C₁₄H₁₆O |

| Molecular Weight | 200.28 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 260-280 °C |

| Solubility | Expected to be insoluble in water, but soluble in organic solvents like ethanol (B145695), ether, and benzene. vedantu.com |

Note: The properties in this table, other than the molecular formula and weight, are estimated based on the properties of structurally related compounds and have not been experimentally verified.

Detailed Research Findings: A Proposed Synthetic Route

Specific research detailing the synthesis of 1-Ethoxy-2-ethylnaphthalene is scarce. However, a plausible multi-step synthetic pathway can be proposed based on well-established reactions in organic chemistry, such as the Friedel-Crafts acylation and the Williamson ether synthesis.

A potential route could start from 2-ethoxynaphthalene (B165321). The synthesis would involve two main steps: the introduction of an acyl group at the 1-position, followed by its reduction to an ethyl group.

Friedel-Crafts Acylation of 2-Ethoxynaphthalene: The first step would be a Friedel-Crafts acylation of 2-ethoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. google.comlibretexts.org The ethoxy group is an activating, ortho-, para-director, meaning it will direct the incoming acetyl group primarily to the 1- and 6-positions. The formation of the 1-acetyl-2-ethoxynaphthalene isomer would be a key intermediate. This reaction is a classic method for introducing acyl groups onto aromatic rings. studymind.co.uk

Reduction of the Ketone: The resulting ketone, 1-acetyl-2-ethoxynaphthalene, would then be reduced to form the final product, 1-Ethoxy-2-ethylnaphthalene. The Clemmensen reduction, which employs zinc amalgam and concentrated hydrochloric acid, is a standard method for reducing aryl ketones to alkanes. byjus.comwikipedia.org This reaction is particularly effective for ketones formed via Friedel-Crafts acylation. wikipedia.org Alternatively, the Wolff-Kishner reduction, which uses hydrazine (B178648) and a strong base under high temperatures, could also be employed. masterorganicchemistry.com The choice between these reduction methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. wikipedia.orgmasterorganicchemistry.com

This proposed pathway represents a logical and established approach to synthesizing substituted naphthalenes, illustrating how the specific arrangement of functional groups in 1-Ethoxy-2-ethylnaphthalene could be achieved through a sequence of fundamental organic reactions.

Structure

3D Structure

Properties

Molecular Formula |

C14H16O |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1-ethoxy-2-ethylnaphthalene |

InChI |

InChI=1S/C14H16O/c1-3-11-9-10-12-7-5-6-8-13(12)14(11)15-4-2/h5-10H,3-4H2,1-2H3 |

InChI Key |

AQXPXCOYYGCHTD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2C=C1)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethoxy 2 Ethylnaphthalene and Analogues

Regioselective and Stereoselective Synthetic Pathways.

The construction of complex naphthalene (B1677914) derivatives with defined substitution patterns is crucial for various applications in materials science and medicinal chemistry. thieme-connect.comnih.gov Achieving high regioselectivity and, where applicable, stereoselectivity, is a primary goal in the synthesis of analogues of 1-ethoxy-2-ethylnaphthalene.

Naphthalene Core Functionalization Strategies.

The functionalization of the naphthalene core is a foundational aspect of synthesizing derivatives like 1-ethoxy-2-ethylnaphthalene. Traditional methods often rely on electrophilic aromatic substitution; however, controlling the position of substitution can be challenging. researchgate.net For instance, sulfonation of naphthalene can yield either naphthalene-1-sulfonic acid at lower temperatures or naphthalene-2-sulfonic acid at higher temperatures. copbela.org

Modern approaches increasingly utilize directing groups to control the regioselectivity of C-H functionalization. nih.govthieme-connect.comresearchgate.net These directing groups can guide a catalyst to a specific position on the naphthalene ring, allowing for the introduction of various functional groups with high precision. For example, a carbonyl group at the 1-position can direct functionalization to the peri (C8) or ortho (C2) positions. anr.fr This strategy is instrumental in building complex, polysubstituted naphthalenes from simpler starting materials. thieme-connect.com

Transition metal-catalyzed cross-coupling reactions are also pivotal in naphthalene functionalization. nih.gov Reactions like the Suzuki-Miyaura coupling allow for the formation of carbon-carbon bonds, enabling the introduction of alkyl or aryl groups at specific positions, provided a halide or triflate is already present. eie.gr The choice of catalyst and ligands is crucial for achieving the desired outcome and can influence the selectivity of the reaction. researchgate.net

Recent advancements have also explored innovative strategies such as the annulation of internal alkynes catalyzed by palladium to create substituted naphthalenes. acs.org Another novel approach involves the transmutation of isoquinolines into naphthalene derivatives, offering a unique pathway to functionalized naphthalenes. researchgate.net These methods highlight the ongoing development of versatile tools for the precise construction of naphthalene-based molecules.

Advancements in Etherification Protocols: Non-Classical and Catalytic Approaches.

The formation of the ethoxy group in 1-ethoxy-2-ethylnaphthalene is a critical step that has seen significant methodological advancements beyond the classical Williamson ether synthesis. While effective, the Williamson synthesis often requires harsh conditions and strong bases. scispace.com Modern protocols focus on milder, more efficient, and selective catalytic methods.

Catalytic Williamson Ether Synthesis (CWES) at high temperatures has emerged as a suitable method for producing alkyl aryl ethers with high selectivity, reaching up to 99%. acs.orgresearchgate.net This process can operate as a homogeneous catalytic cycle, utilizing weak alkylating agents and avoiding the production of large quantities of salt waste. acs.org

Transition metal-catalyzed etherification has become a prominent alternative. google.com Palladium- and copper-based catalysts are widely used for the C-O coupling of aryl halides with alcohols. chemrxiv.orgliv.ac.uk These methods offer improved functional group tolerance and can proceed under milder conditions. google.comchemrxiv.org For instance, a copper-catalyzed C-O coupling method using a specific N1,N2-diarylbenzene-1,2-diamine ligand enables the efficient etherification of aryl bromides at room temperature. chemrxiv.org Similarly, light-promoted nickel catalysis provides an effective route for the etherification of (hetero)aryl electrophiles with a broad range of alcohols. liv.ac.uk

Other innovative, non-classical approaches include:

Acid-catalyzed dearomative spiro-etherification of naphthols : This method utilizes a photosensitizer like riboflavin (B1680620) tetraacetate under blue light irradiation. acs.org

Aluminum-catalyzed synthesis of aryl enol ethers : This halide- and transition metal-free method involves the reaction of phenols with dimethyl ketals. rsc.org

Reductive etherification : A novel method allows for the formation of ethers from aldehydes and alcohols via the interception of oxocarbenium ions with phosphines, avoiding the need for hydride reductants. rsc.orgchemrxiv.org

These advanced protocols offer chemists a diverse toolkit for constructing the ether linkage in complex molecules like 1-ethoxy-2-ethylnaphthalene with greater efficiency and selectivity.

Late-Stage Functionalization and Derivatization Strategies.

Late-stage functionalization (LSF) is a powerful strategy for introducing chemical modifications at a late step in a synthetic sequence, allowing for the rapid diversification of complex molecules. nih.govacs.org This approach is particularly valuable for creating analogues of 1-ethoxy-2-ethylnaphthalene by modifying a pre-existing, functionalized naphthalene core.

Direct C-H functionalization is a key technique in LSF, enabling the introduction of various substituents without the need for pre-installed functional groups. rsc.org Electrochemical methods have emerged as an environmentally friendly platform for LSF, facilitating reactions such as carboxylation and amination on arenes, including electron-deficient naphthalenes. nih.govacs.org For example, a direct aromatic C(sp²)–H carboxylation with CO₂ can be achieved in an undivided cell without a transition-metal catalyst. nih.govacs.org

Ruthenium-catalyzed three-component tandem remote C-H functionalization offers a versatile method for synthesizing multifunctional naphthalenes from simple starting materials. rsc.org This approach allows for the combination of naphthalenes, olefins, and alkyl bromides in a single step.

For BN-isosteres of naphthalene, where a C-C bond is replaced by a B-N bond, late-stage functionalization techniques such as halogenation, borylation, and cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) have been developed to expand their structural diversity. iqs.edunih.govnih.gov These methods provide access to novel materials with unique electronic and photophysical properties.

The ability to perform these modifications at a late stage significantly accelerates the discovery of new functional molecules by allowing for the efficient generation of a library of derivatives from a common intermediate.

Catalytic Synthesis Approaches.

Catalysis is central to modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of 1-ethoxy-2-ethylnaphthalene and its analogues benefits greatly from both homogeneous and heterogeneous catalytic systems designed for ether synthesis and the construction of substituted naphthalene frameworks.

Development of Homogeneous and Heterogeneous Catalysts for Ether Synthesis.

The synthesis of ethers, a key step in forming 1-ethoxy-2-ethylnaphthalene, has been significantly advanced by the development of both homogeneous and heterogeneous catalysts. britannica.com

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. britannica.com

Transition Metal Complexes : Soluble complexes of palladium, copper, and nickel are widely used for C-O bond formation. google.comchemrxiv.orgliv.ac.uk For example, a cationic ruthenium-hydride complex can catalyze the selective etherification of two different alcohols to form unsymmetrical ethers. researchgate.net

Acid Catalysis : Homogeneous Brønsted and Lewis acids are also employed. scispace.com For instance, the formation of diethyl ether from ethanol (B145695) can be catalyzed by sulfuric acid. britannica.com The conversion of methanol/dimethyl ether to complex hydrocarbons like triptane can be achieved with soluble metal halide catalysts, where acid sites play a critical role. acs.orgnih.gov

Heterogeneous Catalysis utilizes catalysts that are in a different phase from the reactants, often a solid catalyst with liquid or gas reactants. britannica.com This offers advantages in catalyst separation and recycling.

Solid Acid Catalysts : Microporous materials with Brønsted acid sites are effective for ether synthesis. acs.orgnih.gov

Metal Halide Complexes : Complexes of metal halides with ethers have shown good activity in the synthesis of highly reactive polyisobutylene, a reaction that shares mechanistic principles with some etherifications. tandfonline.com

Supported Catalysts : Palladium on carbon (Pd/C) can be used for the dehydrogenation of aryl enol ethers to form diaryl ethers. rsc.org

The choice between a homogeneous and heterogeneous catalyst often depends on the specific reaction, desired selectivity, and process considerations such as catalyst recovery and reuse. anr.fr

Transition Metal-Catalyzed Coupling Reactions for Naphthalene-Based Structures.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing the substituted naphthalene core of molecules like 1-ethoxy-2-ethylnaphthalene. eie.gr These reactions enable the precise formation of carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate, and is a versatile method for introducing the ethyl group onto the naphthalene ring. eie.gr

Heck Reaction : This reaction forms a substituted alkene from an aryl or vinyl halide and an alkene in the presence of a palladium catalyst.

Sonogashira Coupling : This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.

Buchwald-Hartwig Amination and Etherification : These palladium-catalyzed reactions form C-N and C-O bonds, respectively, from aryl halides or triflates and amines or alcohols. nih.gov

The regioselectivity of these coupling reactions on the naphthalene scaffold is a key consideration. For instance, in 1,7-dibromonaphthalene, transition metal-catalyzed cross-coupling with boronic acids or amines tends to occur at the less sterically hindered 7-position. nih.gov The choice of directing groups, ligands, and metal catalysts is crucial for controlling the site of functionalization. thieme-connect.comresearchgate.net For example, rhodium catalysts have been used for phosphine-directed C-H arylation of polycyclic aromatic hydrocarbons. researchgate.net

These catalytic methods provide powerful and flexible strategies for assembling complex, polysubstituted naphthalene derivatives with a high degree of control over their structure. uni-lj.sinih.gov

Multi-Component and One-Pot Synthetic Transformations

Another powerful strategy is the multi-component reaction (MCR), which is particularly effective for generating functionalized naphthol precursors. A notable example is the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com This reaction combines an aldehyde, 2-naphthol (B1666908), and an amine or amide in the presence of a catalyst. The in-situ formation of ortho-quinone methides (o-QMs) from the reaction of 2-naphthol and aldehydes is a key step, which is then trapped by the nucleophilic amine component. ijcmas.com This method allows for the rapid assembly of substituted naphthols, which are direct precursors for naphthalene ethers. The subsequent etherification of the hydroxyl group would lead to analogues of 1-ethoxy-2-ethylnaphthalene.

Similarly, versatile one-pot procedures have been developed for core-expanded naphthalene diimides, involving a sequence of nucleophilic aromatic substitution followed by an imidization reaction. researchgate.net While the end product is not a simple ether, this methodology showcases the power of one-pot operations to build complex, functionalized naphthalene systems from readily available starting materials, offering a low-cost route to diverse n-type organic materials. researchgate.net

Table 1: Examples of Multi-Component and One-Pot Syntheses for Naphthalene Derivatives

| Reaction Type | Starting Materials | Catalyst/Reagents | Key Transformation(s) | Product Type | Ref |

|---|---|---|---|---|---|

| One-Pot Annulation | Aromatic ketimine, Aldehyde, Olefin | [ReBr(CO)₃(thf)]₂, Acid | Rhenium-catalyzed C-H activation, Diels-Alder, Dehydration | Substituted Naphthalene | researchgate.net |

| Three-Component Condensation | 2-Naphthol, Aldehyde, Amide/Aniline | Methane Sulphonic Acid | Betti reaction / Formation of 1-aminoalkyl-2-naphthols | Substituted 2-Naphthol | ijcmas.com |

Sustainable and Green Chemistry Methodologies in Naphthalene Ether Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes to naphthalene ethers and their analogues, aiming to minimize environmental impact and enhance safety and efficiency. These methodologies focus on the use of non-toxic solvents, recyclable catalysts, mild reaction conditions, and energy-efficient processes.

A prime example of a green synthetic approach is the use of "Grindstone Chemistry," a solvent-free mechanochemical method. ijcmas.com The three-component synthesis of 1-aminoalkyl-2-naphthols has been achieved by simply grinding the reactants (2-naphthol, an aldehyde, and an aniline) in a mortar and pestle at room temperature with a catalytic amount of an inexpensive and readily available acid. ijcmas.com This energy-efficient procedure offers operational simplicity, short reaction times, and high yields without the need for bulk solvents. ijcmas.com

The use of recyclable heterogeneous catalysts is another cornerstone of green chemistry in this field. Nanozeolites have been employed as recyclable catalysts for the cyclization reactions to form 1-phenyl naphthalene systems. researchgate.net These reactions can be further enhanced by using ultrasonication, which often reduces reaction times and energy consumption compared to conventional heating. researchgate.net Similarly, β-cyclodextrin-butane sulfonic acid has been reported as an efficient and reusable catalyst for the multicomponent synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions, highlighting the synergy between multi-component strategies and green catalysts. grafiati.com

For the etherification step itself, green methods are being developed to replace traditional protocols like the Williamson synthesis, which often uses harsh bases and toxic alkyl halides. An eco-friendly etherification of benzylic alcohols, including naphthalene-based substrates like 1-(naphthalen-2-yl)ethanol, has been demonstrated using iron(II/III) chloride as a catalyst. acs.org Iron is an earth-abundant and low-toxicity metal, making it a sustainable choice. The reaction is performed in propylene (B89431) carbonate, a biodegradable and green solvent, and provides high selectivity and good yields for the desired ethers. acs.org These approaches represent significant progress towards the sustainable production of naphthalene ethers.

Table 2: Green Chemistry Approaches in Naphthalene Derivative Synthesis

| Green Methodology | Catalyst / Solvent | Substrate(s) | Key Feature | Reported Yield | Ref |

|---|---|---|---|---|---|

| Mechanochemistry (Grindstone) | Methane Sulphonic Acid / Solvent-free | 2-Naphthol, Aldehyde, Aniline | Solvent-free, Ambient temperature, Energy efficient | 95% | ijcmas.com |

| Heterogeneous Catalysis & Ultrasonication | Nanozeolite / Ethanol | α-Arylidene β-benzoyl propionic acid | Recyclable catalyst, Use of ultrasound | - | researchgate.net |

| Recyclable Supramolecular Catalyst | β-Cyclodextrin-butane sulfonic acid / Solvent-free | Aldehyde, β-Naphthol, Amide | Reusable catalyst, Solvent-free conditions | High | grafiati.com |

Mechanistic Investigations and Reaction Pathways of 1 Ethoxy 2 Ethylnaphthalene

Elucidation of Detailed Reaction Mechanisms.

The primary reaction pathways for 1-Ethoxy-2-ethylnaphthalene involve transformations at the aromatic ring and the ethyl side chain. The dominant mechanisms depend on the reagents and conditions employed.

Electrophilic Aromatic Substitution (EAS): The naphthalene (B1677914) ring system is inherently reactive towards electrophiles. The presence of the C1-ethoxy group, a potent ortho, para-director, and the C2-ethyl group, a weaker ortho, para-director, significantly influences the regioselectivity of these reactions.

Directing Effects: The ethoxy group (-OEt) is a powerful activating group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic system. It strongly directs incoming electrophiles to the ortho (C2) and para (C4) positions. The ethyl group (-Et) is a mild activator via hyperconjugation and induction, also directing ortho (C1, C3) and para (C7, relative to its position on the fused ring system).

Mechanism: The combined effect of these two groups makes the C4 position the most electronically enriched and sterically accessible site for electrophilic attack. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. The rate-determining step is typically the formation of this intermediate. The subsequent rapid loss of a proton (H⁺) from the C4 position restores aromaticity and yields the final substituted product. For an electrophile (E⁺), the mechanism is:

Attack by the π-system: The π-electrons of the naphthalene ring attack the electrophile, forming a C-E bond at the C4 position and generating the Wheland intermediate.

Deprotonation: A weak base removes the proton from the C4 carbon, collapsing the intermediate and reforming the aromatic ring.

Side-Chain Reactions: The ethyl group is susceptible to free-radical substitution, particularly at the benzylic position (the carbon atom attached directly to the naphthalene ring), which is stabilized by resonance with the aromatic system.

Ether Cleavage: Under harsh acidic conditions (e.g., HBr or HI), the ethoxy group can be cleaved to yield 2-ethyl-1-naphthol and a corresponding ethyl halide. This reaction typically follows an SN1 or SN2 mechanism, depending on the specific acid and conditions.

Reaction Kinetics and Rate Law Derivations for Transformations Involving 1-Ethoxy-2-ethylnaphthalene.

The kinetics of reactions involving 1-Ethoxy-2-ethylnaphthalene are fundamentally tied to the mechanisms described above. For electrophilic aromatic substitution, the rate of reaction is highly dependent on the concentrations of the substrate and the electrophile.

Rate = k [1-Ethoxy-2-ethylnaphthalene] [Electrophile]

Where:

k is the second-order rate constant.

[1-Ethoxy-2-ethylnaphthalene] is the molar concentration of the substrate.

[Electrophile] is the molar concentration of the active electrophilic species.

The magnitude of the rate constant k is significantly larger for 1-Ethoxy-2-ethylnaphthalene compared to unsubstituted naphthalene due to the strong electron-donating nature of the ethoxy and ethyl substituents. These groups lower the activation energy (Ea) for the formation of the Wheland intermediate, thereby accelerating the reaction.

External conditions play a critical role in modulating the kinetics and outcomes of reactions involving 1-Ethoxy-2-ethylnaphthalene.

Pressure: For most liquid-phase organic reactions, such as the electrophilic substitution of 1-Ethoxy-2-ethylnaphthalene, the effect of pressure on the reaction rate is minimal. Significant pressure effects are typically observed only in reactions involving gaseous reactants or where there is a substantial change in molar volume during the formation of the transition state.

Solvent Systems: The choice of solvent is paramount as it can influence both reaction rate and selectivity. Solvents can stabilize or destabilize reactants, intermediates, and transition states. In electrophilic aromatic substitution, polar solvents are often used to help generate the electrophile and can stabilize the charged Wheland intermediate. This stabilization lowers the activation energy of the rate-determining step, leading to an increased reaction rate. The table below outlines the general effects of different solvent classes on a typical EAS reaction.

| Solvent Class | Typical Examples | Effect on Rate | Rationale for Effect |

|---|---|---|---|

| Polar Protic | Methanol, Acetic Acid | Moderate to High Increase | Can solvate both the electrophile and the charged Wheland intermediate, but may also complex with the electrophile, reducing its reactivity. |

| Polar Aprotic | Nitromethane, Acetonitrile | High Increase | Effectively stabilizes the charged Wheland intermediate through dipole-ion interactions without strongly solvating the electrophile. |

| Nonpolar | Hexane, Carbon Tetrachloride | Low Rate | Poor stabilization of charged intermediates and transition states, leading to a higher activation energy. Often results in poor solubility of reagents. |

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (e.g., hydrogen, H) to that with a heavier isotope (e.g., deuterium (B1214612), D), or kH/kD.

For the vast majority of electrophilic aromatic substitution reactions involving 1-Ethoxy-2-ethylnaphthalene, the C-H bond cleavage occurs after the rate-determining step. The RDS is the formation of the Wheland intermediate. Consequently, substituting the hydrogen at the C4 position with deuterium does not significantly affect the reaction rate. This results in a primary KIE value close to unity (kH/kD ≈ 1). The absence of a significant KIE is strong evidence that the C-H bond is not broken in the rate-limiting step.

A significant KIE (kH/kD > 2) would only be observed if the second step, deprotonation, became rate-limiting. This is a rare scenario that could potentially occur if the removal of the proton is sterically hindered or if the base responsible for deprotonation is exceptionally weak.

Influence of Temperature, Pressure, and Solvent Systems on Reaction Rates and Selectivity.

Oxidation Pathways of Ethylnaphthalene and Ethoxynaphthalene Derivatives.

Oxidation of 1-Ethoxy-2-ethylnaphthalene can occur at several sites, primarily the ethyl side chain and the aromatic nucleus. The reaction pathway and product distribution are highly dependent on the oxidant and reaction conditions.

Side-Chain Oxidation: The benzylic C-H bonds of the ethyl group are the most susceptible to oxidation due to the resonance stabilization of the resulting radical or cationic intermediate. Mild oxidation typically proceeds in a stepwise manner:

Hydroxylation to form 1-(1-ethoxy-2-naphthalenyl)ethanol .

Further oxidation of the secondary alcohol to a ketone, yielding 1-(1-ethoxy-2-naphthalenyl)ethanone .

Under more vigorous conditions, oxidative cleavage of the C-C bond in the ethyl group or oxidation to a carboxylic acid can occur, potentially forming 1-ethoxy-2-naphthalene-carboxylic acid .

Aromatic Ring Oxidation: Stronger oxidizing agents can attack the electron-rich naphthalene ring. This can lead to the formation of naphthoquinones or, in cases of complete degradation (e.g., ozonolysis or permanganate (B83412) under harsh conditions), ring-opened products like phthalic acid derivatives.

Regioselectivity: In the context of oxidation, regioselectivity refers to the preference for reaction at one site over another (e.g., side-chain vs. aromatic ring). For 1-Ethoxy-2-ethylnaphthalene, reactions with mild, selective oxidants (e.g., CrO₃ in acetic acid, or certain catalytic systems) demonstrate high regioselectivity for the benzylic position of the ethyl group over the aromatic ring.

Enantioselectivity: The oxidation of the ethyl group to 1-(1-ethoxy-2-naphthalenyl)ethanol creates a new stereocenter at the benzylic carbon. When this oxidation is performed using standard achiral chemical reagents, the product is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. Achieving enantioselectivity—the preferential formation of one enantiomer over the other—requires the use of a chiral catalyst or a biological system.

Chiral environments provided by enzymes or synthetic catalysts are essential for achieving enantioselective oxidation.

Enzymatic Oxidation: Cytochrome P450 monooxygenases (CYPs) are a family of enzymes known for metabolizing polycyclic aromatic hydrocarbons (PAHs) and their derivatives. These enzymes can catalyze the oxidation of 1-Ethoxy-2-ethylnaphthalene with high levels of both regioselectivity and enantioselectivity. The mechanism involves an activated iron-oxo species within the enzyme's active site. The substrate binds in a specific orientation within the chiral pocket of the active site, which dictates which C-H bond is attacked and from which face, leading to the formation of a single enantiomer of the alcohol product in high excess.

Asymmetric Catalytic Oxidation: Synthetic chemists have developed chiral transition-metal catalysts (e.g., based on manganese, ruthenium, or iron) that mimic the function of enzymes. These catalysts utilize chiral organic ligands to create a three-dimensional asymmetric environment around the metal center. In the presence of a terminal oxidant (like H₂O₂ or PhIO), these catalysts can perform enantioselective benzylic hydroxylation of the ethyl group on 1-Ethoxy-2-ethylnaphthalene, producing the chiral alcohol with high enantiomeric excess (e.e.).

The table below contrasts the outcomes of standard chemical oxidation with stereoselective methods.

| Oxidation Method | Typical Reagent/System | Regioselectivity | Enantioselectivity (for alcohol product) | Typical Conditions |

|---|---|---|---|---|

| Standard Chemical | KMnO₄, CrO₃ | Moderate to High (Benzylic) | None (Racemic Mixture) | Stoichiometric, often harsh |

| Asymmetric Catalysis | Chiral Mn-salen Complex + Oxidant | High (Benzylic) | High (e.g., >90% e.e.) | Catalytic, mild |

| Enzymatic | Cytochrome P450 (CYP) Enzyme | Very High (Benzylic) | Very High (often >98% e.e.) | Aqueous buffer, physiological pH/temp |

Regioselectivity and Enantioselectivity in Oxidative Transformations.

Isomerization and Rearrangement Mechanisms within Naphthalene-Ether Systems

The naphthalene ring system can undergo various isomerization and rearrangement reactions, influenced by factors such as temperature, catalysts, and the nature of its substituents. For naphthalene ethers, these transformations can involve the migration of the ether's alkyl group or rearrangement of the substituents on the naphthalene core.

While the ethoxy group in 1-ethoxy-2-ethylnaphthalene is a saturated alkyl ether and does not undergo the classic pericyclic reactions typical of allyl or vinyl ethers, analogous systems provide insight into potential rearrangement pathways. For instance, the Claisen rearrangement is a well-documented thermal rearrangement of allyl aryl ethers. libretexts.org In the context of naphthalene, this reaction has been observed for allyloxynaphthalenes, which rearrange to form allyl-substituted naphthols. scirp.org The reaction proceeds through a concerted, six-membered cyclic transition state, leading to the formation of a C-C bond at the ortho position. libretexts.org For 1-allyloxynaphthalene, this would primarily yield 2-allyl-1-naphthol. If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product. organic-chemistry.org

Acid-catalyzed rearrangements are also a significant pathway for the transformation of naphthalene ethers. researchgate.netmdpi.com In the presence of an acid catalyst, benzyl (B1604629) phenolic ethers have been shown to rearrange to form biphenylmethane compounds. researchgate.net For 1-(α-branched alkoxy)naphthalenes, both thermal and acid-catalyzed conditions can lead to a mixture of ortho and para substituted products, along with the corresponding α-naphthol resulting from ether cleavage. derpharmachemica.com These rearrangements likely proceed through carbocationic intermediates, where the stability of the carbocation plays a key role in dictating the product distribution.

A novel photoinduced [2+2] cycloaddition-rearrangement has been described for bichromophoric naphthalene-tethered resorcinol (B1680541) ethers. nih.gov This multi-step reaction involves intramolecular exciplex formation, followed by cycloaddition and an acid-catalyzed skeletal rearrangement of the resulting cyclobutane (B1203170) derivative. nih.gov Although this specific reaction is for a more complex system, it highlights the diverse rearrangement possibilities within naphthalene ether frameworks.

Table 1: Rearrangement Products of 1-(1-phenylethoxy)naphthalene under Acidic and Thermal Conditions derpharmachemica.com

| Entry | Conditions | Ortho Isomer (%) | Para Isomer (%) | Disubstituted Product (%) | α-Naphthol (%) |

| 1a | H⁺ | 17 | 30 | 25 | 15 |

| 1b | Δ | 10 | 12 | 8 | 10 |

Haptotropic rearrangements involve the migration of a transition metal fragment from one coordination site to another on a π-conjugated ligand, such as naphthalene. These rearrangements are a fundamental aspect of organometallic chemistry and can significantly influence the reactivity of the complex. The migration of a metal moiety, such as Cr(CO)₃ or [CpRu]⁺, between the two rings of a naphthalene ligand is a well-studied example.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of these rearrangements. For η⁶-naphthalene chromium tricarbonyl complexes, the inter-ring haptotropic rearrangement is believed to proceed through a transition state of lower hapticity, such as η² or η³. The activation energy for this migration is influenced by substituents on the naphthalene ring.

In the case of [Cp*Ru(η⁶-naphthalene)]⁺, experimental studies have shown that thermally induced intramolecular inter-ring haptotropic rearrangement does not readily occur at temperatures up to 120°C. DFT calculations support this, indicating high activation energies for such a process. The nature of the metal and its ligands plays a crucial role; for instance, the inter-ring haptotropic rearrangement of [CpFe(η⁶-naphthalene)]⁺ can proceed through both one-step and two-step processes with similar energy barriers, whereas for the isoelectronic [CpMn(η⁶-naphthalene)], only a one-step process is computationally favored.

Table 2: Calculated Activation Barriers for Haptotropic Rearrangements in Fluorenyl Complexes

| Complex | Rearrangement | Activation Barrier (kcal/mol) |

| (C₁₃H₉)Mn(CO)₃ | η⁶ → η⁵ | 27.731 |

| (C₁₃H₉)Cr(CO)₃ | η⁶ → η⁵ | 63.922 |

| (C₁₃H₉)FeCp | η⁶ → η⁵ | 63.708 |

Note: While these are for fluorenyl complexes, they provide insight into the energy scales of haptotropic shifts in polycyclic aromatic systems.

Transethylation and Disproportionation Processes

Transethylation and disproportionation are key industrial reactions for the synthesis and modification of alkylaromatic compounds. In the context of 1-ethoxy-2-ethylnaphthalene, the ethyl group is susceptible to these transformations, particularly in the presence of acidic catalysts like zeolites.

Transethylation involves the transfer of an ethyl group from one aromatic molecule to another. For instance, ethylnaphthalenes can react with naphthalene to produce a mixture of ethylnaphthalenes and diethylnaphthalenes. This process is often reversible and aims to achieve a thermodynamic equilibrium of products. The selectivity of transethylation is highly dependent on the catalyst's properties, such as pore size and acidity.

Disproportionation is a reaction in which two molecules of an ethylnaphthalene react to form a molecule of naphthalene and a molecule of diethylnaphthalene. This process is also catalyzed by acidic materials, with zeolites being particularly effective due to their shape-selective properties. The distribution of diethylnaphthalene isomers is influenced by the steric constraints imposed by the zeolite framework. For example, large-pore zeolites like H-Beta can facilitate the formation of various isomers, while medium-pore zeolites like ZSM-5 may favor the formation of less bulky isomers.

Studies on the transethylation of 1-naphthol (B170400) with ethyl- and diethylnaphthalene over modified H-mordenite have shown that monoethyl-1-naphthols can be synthesized. researchgate.net This indicates that the ethyl groups on the naphthalene ring are mobile under these conditions. An increase in pressure was found to adversely affect the reaction by promoting side reactions like isomerization and disproportionation. researchgate.net

The reactivity in these processes is governed by the stability of the carbocation intermediates formed upon protonation of the ethyl-substituted naphthalene. The position of the ethyl group on the naphthalene ring influences its reactivity, with the α-position generally being more reactive than the β-position in electrophilic substitution reactions.

Table 3: Effect of Catalyst on the Disproportionation of 2-Methylnaphthalene (B46627)

| Catalyst | Conversion of 2-MN (%) | Selectivity of 2,6-DMN (%) | 2,6-DMN/2,7-DMN Ratio |

| Beta Zeolite | - | - | - |

| Cu-impregnated Beta Zeolite | - | - | - |

| Zr-impregnated Beta Zeolite | 81 | 20 | 2.6 |

Note: This data for 2-methylnaphthalene disproportionation illustrates the influence of catalyst modification on product selectivity in a related alkylnaphthalene system.

Theoretical and Computational Chemistry Studies on 1 Ethoxy 2 Ethylnaphthalene

Quantum Chemical Calculations for Reaction Pathway Prediction and Analysis

Quantum chemical calculations are foundational to modern computational chemistry, providing a means to solve the electronic Schrödinger equation (or approximations thereof) for a given molecular system. These methods are paramount for predicting reaction pathways by calculating the energies of reactants, products, intermediates, and transition states. For a molecule like 1-ethoxy-2-ethylnaphthalene, this allows for a quantitative understanding of its formation and potential reactions.

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. DFT is particularly effective in elucidating the mechanisms of organic reactions, such as the synthesis of 1-ethoxy-2-ethylnaphthalene. A common synthetic route is the Williamson ether synthesis, involving the reaction of the sodium salt of 2-ethyl-1-naphthol (2-ethyl-1-naphthoxide) with an ethylating agent like ethyl iodide.

The table below presents hypothetical DFT-calculated energy data for the synthesis of 1-ethoxy-2-ethylnaphthalene via the Williamson ether synthesis in a simulated solvent environment (e.g., using a Polarizable Continuum Model, PCM).

| Species | Description | Calculated Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | Sodium 2-ethyl-1-naphthoxide + Ethyl Iodide | 0.0 |

| Transition State (TS) | SN2 transition state with forming C-O bond and breaking C-I bond | +85.2 |

| Products | 1-Ethoxy-2-ethylnaphthalene + Sodium Iodide | -45.7 |

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric coordinates. For a chemical reaction, the reaction pathway corresponds to the minimum energy path on this surface connecting reactants to products.

Computational analysis of the PES is crucial for definitively identifying the reaction mechanism. Stationary points on the PES are located where the gradient of the energy is zero. These include local minima (reactants, intermediates, products) and first-order saddle points, which correspond to transition states (TS). The identification and characterization of the TS are of utmost importance. A true TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the stretching of the forming C-O bond and breaking C-I bond).

Analysis of the TS geometry provides a snapshot of the bond-forming and bond-breaking processes. For the formation of 1-ethoxy-2-ethylnaphthalene, the TS would show an elongated C-I bond in the ethyl iodide moiety and a partially formed C-O bond between the ethyl group and the naphthoxide oxygen.

| Parameter | Description | Calculated Value (Å) |

|---|---|---|

| C(ethyl)-O(naphthoxide) Distance | Bond being formed | 2.05 Å |

| C(ethyl)-I Distance | Bond being broken | 2.48 Å |

| O(naphthoxide)-C(naphthyl) Distance | Existing bond (for comparison) | 1.35 Å |

Density Functional Theory (DFT) Applications in Mechanistic Elucidation.

Molecular Dynamics Simulations for Understanding Reaction Dynamics

While quantum chemical calculations provide static pictures of a reaction, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature, allowing for the study of the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how molecular structures and interactions evolve over time.

For a reaction leading to 1-ethoxy-2-ethylnaphthalene, MD simulations are invaluable for understanding the role of the solvent. The explicit inclusion of solvent molecules (e.g., THF, DMF) allows for the study of solvation shells around the reacting species. The organization of solvent molecules around the nucleophilic naphthoxide and the electrophilic ethyl iodide can significantly impact the reaction's free energy barrier. Properties such as the radial distribution function (RDF) can be calculated from MD trajectories to quantify the solvent structure around specific atomic sites, providing insight into steric and electronic effects of the solvent environment.

| Simulation Parameter | Value/Description |

|---|---|

| System | 1 Sodium 2-ethyl-1-naphthoxide, 1 Ethyl Iodide, ~2000 THF molecules |

| Force Field | GAFF (General Amber Force Field) |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 50 ns |

Computational Design and Screening of Catalysts for Naphthalene (B1677914) Ether Reactions

For more challenging etherifications, such as those involving sterically hindered substrates or less reactive coupling partners, transition-metal catalysis (e.g., copper- or palladium-catalyzed Buchwald-Hartwig etherification) is often required. Computational chemistry plays a pivotal role in the rational design and screening of effective catalysts for these reactions.

DFT can be used to model the entire catalytic cycle, including key steps like oxidative addition, ligand exchange, and reductive elimination. By calculating the energy barriers for each step with different catalyst structures (e.g., varying phosphine (B1218219) or N-heterocyclic carbene ligands), researchers can predict which catalysts will be most efficient. High-throughput virtual screening involves computationally evaluating a large library of potential ligands to identify promising candidates for experimental synthesis and testing. Descriptors such as the ligand's Tolman electronic parameter (TEP) and cone angle can be correlated with calculated activation energies to build predictive models for catalyst performance.

| Catalyst System (Pd(0) + Ligand) | Ligand Type | Calculated Activation Energy for Reductive Elimination (kJ/mol) |

|---|---|---|

| Pd(PPh3)2 | Electron-rich, bulky phosphine | 110.5 |

| Pd(dppf) | Bidentate, rigid backbone phosphine | 95.3 |

| Pd(JohnPhos) | Bulky, electron-rich biaryl phosphine | 88.1 |

| Pd(XPhos) | Highly bulky, electron-rich biaryl phosphine | 82.4 |

Note: Lower activation energy suggests a more efficient catalyst for the rate-determining step.

Machine Learning and Chemoinformatics Approaches in Reaction Prediction and Pathway Design

The intersection of data science, machine learning (ML), and chemistry has opened new frontiers in chemical research. ML models, trained on vast databases of known chemical reactions, can predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even design entire synthetic pathways from scratch.

Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available precursors. Traditionally a task for expert chemists, this process is now being augmented and automated by sophisticated computational algorithms. These tools use ML models and rule-based systems to identify strategic bond disconnections.

For a target like 1-ethoxy-2-ethylnaphthalene, a retrosynthesis program would analyze the structure and propose several possible disconnections. The most logical disconnection is the C(naphthyl)-O(ether) bond, leading back to 2-ethyl-1-naphthol and an ethylating agent, which aligns with the Williamson ether synthesis or Buchwald-Hartwig reaction. The program might also suggest other, less common routes, such as functionalizing an existing ethoxynaphthalene. Each proposed step is often assigned a plausibility score based on the ML model's training, helping chemists prioritize the most promising synthetic routes for laboratory investigation.

| Target Molecule | Proposed Disconnection (Bond Cleavage) | Precursors | Associated Reaction Type | Hypothetical Plausibility Score |

|---|---|---|---|---|

| 1-Ethoxy-2-ethylnaphthalene | C(naphthyl)-O | 2-Ethyl-1-naphthol + Ethyl Halide | Williamson Ether Synthesis / Buchwald-Hartwig | 0.95 |

| 1-Ethoxy-2-ethylnaphthalene | C(naphthyl)-C(ethyl) | 1-Ethoxynaphthalene (B1581650) + Ethylating Agent | Friedel-Crafts Alkylation | 0.62 |

| 1-Ethoxy-2-ethylnaphthalene | C(ethyl)-O | 2-Ethylnaphthalene-1-diazonium salt + Ethanol (B145695) | Sandmeyer-type Reaction | 0.45 |

Note: Plausibility scores range from 0 (implausible) to 1 (highly plausible).

Advanced Spectroscopic Characterization and Methodologies for Naphthalene Ethers

Development and Application of Vibrational Optical Activity (VOA) Techniques

Vibrational Optical Activity (VOA) spectroscopy has emerged as a powerful tool for the structural characterization of chiral molecules in solution. frontiersin.org VOA encompasses two primary techniques: Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). rsc.orgnih.gov Both methods are highly sensitive to the three-dimensional arrangement of atoms, making them ideal for determining the absolute configuration and predominant solution-state conformations of chiral compounds. rsc.orgresearchgate.net The strength of VOA lies in the comparison of experimentally measured spectra with those predicted by quantum chemical calculations, which enables definitive stereochemical assignments. nih.gov

The instrumentation for VOA is built upon conventional infrared (IR) and Raman spectrometers but requires specialized components for generating circularly polarized light and detecting the minute differences in absorbance or scattering intensity, which are typically on the order of 10⁻⁴ to 10⁻⁶ of the parent signal. frontiersin.orgrsc.org Despite these challenges, VOA provides a more detailed view of molecular chirality than electronic circular dichroism because it probes the numerous vibrational transitions within a molecule. rsc.orgresearchgate.net

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. frontiersin.orgresearchgate.net For a chiral molecule like (R)- or (S)-1-Ethoxy-2-ethylnaphthalene, its two enantiomers would produce VCD spectra that are equal in magnitude but opposite in sign, often referred to as mirror-image spectra. researchgate.net This characteristic makes VCD an exceptionally reliable method for determining the absolute configuration of chiral molecules, a task that is often a significant challenge in the pharmaceutical and natural product industries. researchgate.netresearchgate.net

Raman Optical Activity (ROA) is the scattering counterpart to VCD and measures the small difference in the intensity of Raman scattered light using right and left circularly polarized incident light. frontiersin.orgvoaconference.com ROA and VCD are complementary techniques, providing independent chiroptical information. rsc.orgresearchgate.net ROA is particularly advantageous for studying biological molecules in aqueous solutions and can provide detailed information on both secondary and tertiary protein structures. acs.org For naphthalene (B1677914) ethers, ROA can probe the chirality associated with the entire molecular framework, including the orientation of the ethoxy and ethyl groups relative to the naphthalene plane. acs.org The combination of VCD and ROA offers a robust platform for the comprehensive stereochemical analysis of chiral naphthalene derivatives. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Methodologies for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. numberanalytics.comleibniz-fmp.de While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of atoms, advanced NMR methodologies are required to unravel the complex structures and conformational dynamics of substituted naphthalenes. researchgate.net

Two-dimensional (2D) NMR experiments are critical for establishing atomic connectivity and spatial relationships. numberanalytics.com Techniques such as Correlation Spectroscopy (COSY) identify spin-coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. numberanalytics.com For elucidating the substitution pattern on the naphthalene ring of a compound like 1-Ethoxy-2-ethylnaphthalene, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons. mdpi.com The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of nuclei, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule. numberanalytics.commdpi.com

More advanced techniques, such as the measurement of Residual Dipolar Couplings (RDCs) in weakly ordering alignment media, offer a powerful means to determine the relative configuration of complex molecules with high precision. leibniz-fmp.de These methods provide long-range structural constraints that are often inaccessible through other NMR techniques. leibniz-fmp.de

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Naphthalene H-3/H-4 | 7.2 - 7.5 | 120 - 128 | Correlate to quaternary carbons C-4a, C-8a |

| Naphthalene H-5 to H-8 | 7.5 - 8.0 | 125 - 129 | Correlate to adjacent CH and quaternary carbons |

| -OCH₂CH₃ (Methylene) | ~4.1 | ~64 | Correlates to C-1 of naphthalene and methyl carbon |

| -OCH₂CH₃ (Methyl) | ~1.5 | ~15 | Correlates to methylene (B1212753) carbon |

| -CH₂CH₃ (Methylene) | ~2.9 | ~23 | Correlates to C-2 of naphthalene and methyl carbon |

| -CH₂CH₃ (Methyl) | ~1.3 | ~14 | Correlates to methylene carbon |

Interplay of Experimental Spectroscopic Data with Quantum Chemical Predictions

The synergy between experimental spectroscopy and quantum chemical calculations has become an indispensable part of modern structural analysis. nih.govfrontiersin.org Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to predict spectroscopic parameters such as NMR chemical shifts, VCD/ROA spectra, and vibrational frequencies for a set of plausible structures (e.g., different stereoisomers or low-energy conformers). arxiv.orgillinois.edu

The process involves first performing a computational conformational search to identify all stable, low-energy geometries of the molecule. nih.gov For each conformer, the relevant spectroscopic properties are calculated. arxiv.org These predicted spectra are then Boltzmann-averaged according to the calculated relative energies of the conformers and compared with the experimental spectrum. nih.gov A high degree of similarity between the experimental and a predicted spectrum provides strong evidence for the assigned structure and conformation. frontiersin.org This combined approach is especially powerful for assigning the absolute configuration of chiral molecules using VCD or ROA, where visual comparison or similarity analysis between experimental and calculated spectra can lead to an unambiguous assignment. researchgate.net For NMR, DFT calculations can help assign complex spectra and differentiate between isomers with very similar spectroscopic signatures. mdpi.com

| Step | Description | Techniques Involved |

|---|---|---|

| 1. Propose Candidate Structures | Based on initial data (e.g., MS, 1D NMR), propose all possible isomers and stereoisomers. | Chemical intuition, database searching |

| 2. Conformational Search | Perform a computational search to find all low-energy conformers for each candidate structure. | Molecular mechanics (MM), semi-empirical, or DFT methods |

| 3. Geometry Optimization & Frequency Calculation | Optimize the geometry of each conformer at a higher level of theory and calculate vibrational frequencies to confirm they are true minima. | DFT (e.g., B3LYP/6-311+G**) arxiv.org |

| 4. Spectroscopic Parameter Calculation | Calculate the desired spectroscopic parameters (e.g., NMR chemical shifts, VCD intensities) for each optimized conformer. | DFT, TD-DFT |

| 5. Spectral Simulation | Generate a Boltzmann-averaged predicted spectrum for each candidate structure based on the calculated energies of its conformers. | Statistical mechanics |

| 6. Comparison with Experiment | Compare the predicted spectra with the experimentally measured spectrum. | Visual analysis, similarity algorithms |

| 7. Structure Confirmation | The structure whose predicted spectrum best matches the experimental data is confirmed. | Final assignment |

Mechanistic Insights from High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of an unknown compound with high accuracy and precision. mdpi.comnih.gov Instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the confident determination of a unique molecular formula. nih.gov

Beyond just determining the molecular formula, tandem mass spectrometry (MS/MS) provides crucial structural information through fragmentation analysis. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M]⁺ or a protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. mdpi.com The fragmentation pattern is characteristic of the molecule's structure.

Functionalization and Derivatization Strategies of 1 Ethoxy 2 Ethylnaphthalene

Regioselective Introduction of Diverse Functional Groups

The introduction of functional groups onto the 1-ethoxy-2-ethylnaphthalene core with high regioselectivity is crucial for the synthesis of well-defined derivatives. The existing ethoxy and ethyl substituents electronically and sterically influence the positions of subsequent modifications. The ethoxy group, an electron-donating group, activates the naphthalene (B1677914) ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions. Conversely, the ethyl group offers a site for benzylic functionalization.

One key strategy for introducing a functional group is through electrophilic cyclization of a precursor alkyne. For instance, the synthesis of 1-ethoxy-2-iodonaphthalene has been achieved from the corresponding ethoxy-substituted alkyne. nih.gov While initial attempts with I₂ or ICl at standard temperatures resulted in low yields, lowering the reaction temperature for the ICl-mediated reaction to -78 °C improved the yield of the desired iodinated naphthalene to 54%. nih.gov This demonstrates that careful optimization of reaction conditions is essential for achieving regioselective functionalization. nih.gov

The principles of electrophilic aromatic substitution can be applied to introduce a variety of other functional groups, such as nitro, halogen, and acyl groups, onto the naphthalene ring of 1-ethoxy-2-ethylnaphthalene. The directing effects of the ethoxy group would favor substitution at positions 4 and 5.

Furthermore, transition metal-catalyzed reactions provide a powerful tool for regioselective functionalization. For example, rhodium-catalyzed oxidative alkenylation has been shown to exhibit high selectivity for the β-positions (2, 3, 6, 7) of the naphthalene core. smolecule.com While this was demonstrated for alkenylation, similar principles could guide the regioselective introduction of other functional groups. smolecule.com

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

| Iodination | ICl, NaHCO₃ | CH₂Cl₂, -78 °C | 1-Ethoxy-2-iodonaphthalene | 54% | nih.gov |

Directed C-H Activation and Selective Functionalization

Directed C-H activation has emerged as a highly efficient strategy for the selective functionalization of organic molecules, minimizing the need for pre-functionalized starting materials. sigmaaldrich.com In the context of 1-ethoxy-2-ethylnaphthalene, both the ethoxy group and the ethyl group can serve as directing elements or reactive sites for C-H activation.

The ethoxy group can act as a directing group, facilitating the ortho-C-H activation of the naphthalene ring. This approach often relies on transition metal catalysts that coordinate to the oxygen atom of the ethoxy group, bringing the metal center in proximity to the C-H bonds at the peri (position 8) and ortho (position 2, which is already substituted) positions. Steric factors are a primary determinant in the site-selectivity of such directed processes. sigmaaldrich.com

Alternatively, the ethyl group provides a benzylic C(sp³)–H bond, which is a prime target for selective functionalization. Biocatalytic oxidation using cytochrome P450 enzymes represents a powerful method for this transformation. Studies on the oxidation of 1- and 2-ethylnaphthalene (B165323) have shown that these enzymes can selectively hydroxylate the benzylic position, often with high enantioselectivity. researchgate.netresearchgate.net This suggests that a similar enzymatic approach could be applied to 1-ethoxy-2-ethylnaphthalene to yield the corresponding alcohol.

The introduction of nitrogen-containing functional groups into organic molecules is of paramount importance in medicinal chemistry. Asymmetric C(sp³)–H amination provides a direct route to chiral amines from abundant hydrocarbon precursors. nih.gov The benzylic C-H bond of the ethyl group in 1-ethoxy-2-ethylnaphthalene is an ideal site for such transformations.

Dirhodium(II) complexes have proven to be exceptional catalysts for intermolecular C(sp³)–H amination. nih.gov Research has demonstrated the successful amination of 2-ethylnaphthalene using a dirhodium(II) catalyst and a sulfamate (B1201201) nitrene precursor. nih.gov By employing a chiral peptide-based dirhodium(II) complex, high enantioselectivity can be achieved. For instance, the amination of 2-ethylnaphthalene with 2,2,2-trichloroethoxysulfonamide (TcesNH₂) as the nitrene precursor yielded the corresponding amine with a 93:7 enantiomeric ratio (er) and a 42% yield. nih.gov The yield and enantioselectivity were further improved to 64% and 95:5 er, respectively, by using the more electron-withdrawing 2,2,2-trifluoroethoxysulfonamide (TfesNH₂) as the nitrene precursor. nih.gov

Enzymatic platforms, particularly those based on engineered cytochrome P450 enzymes, also offer a highly enantioselective route for C(sp³)–H amination. nih.gov These biocatalysts can be tuned through directed evolution to achieve high efficiency and selectivity for a broad range of substrates, including those with benzylic C-H bonds. nih.gov

| Substrate | Catalyst | Nitrene Precursor | Solvent | Temperature | Yield | Enantiomeric Ratio (er) | Reference |

| 2-Ethylnaphthalene | Dirhodium(II) complex C1 | TcesNH₂ | i-PrOAc | 4 °C | 42% | 93:7 | nih.gov |

| 2-Ethylnaphthalene | Dirhodium(II) complex C1 | TfesNH₂ | i-PrOAc | 4 °C | 64% | 95:5 | nih.gov |

Synthesis of Complex Polyfunctional Naphthalene Derivatives

The functionalized derivatives of 1-ethoxy-2-ethylnaphthalene serve as versatile building blocks for the synthesis of more complex, polyfunctional naphthalene structures. The introduced functional groups can be further elaborated through a variety of chemical transformations.

For example, a halogenated derivative, such as 1-ethoxy-2-ethyl-4-iodonaphthalene, can undergo cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. Similarly, a hydroxylated or aminated ethyl group can be further modified. The hydroxyl group can be oxidized to a ketone or used as a handle for ether or ester formation. The amino group can be acylated, alkylated, or used to construct heterocyclic rings.

Copper-catalyzed cross-dehydrogenative coupling reactions have been shown to be effective for the arylation of benzylic C-H bonds. amazonaws.com For instance, 1-ethylnaphthalene (B72628) can be arylated with perfluoroarenes in good yield. amazonaws.com This methodology could be extended to 1-ethoxy-2-ethylnaphthalene to create complex biaryl structures.

The development of efficient synthetic routes to polysubstituted naphthalenes is an active area of research, driven by the interesting pharmacological activities of many naturally occurring naphthalene-containing compounds. chemistryviews.org The ability to selectively functionalize the 1-ethoxy-2-ethylnaphthalene scaffold at various positions opens up avenues for the creation of libraries of novel compounds for biological screening and materials science applications.

Role of 1 Ethoxy 2 Ethylnaphthalene in Catalytic Systems

Substrate in Catalytic Conversions and Transformations

Scientific literature does not extensively detail the use of 1-Ethoxy-2-ethylnaphthalene as a primary substrate in catalytic reactions. However, studies on closely related compounds, such as 1-ethoxynaphthalene (B1581650) and various ethylnaphthalenes, offer significant insights into the catalytic pathways such structures could undergo.

Research into the alkylation of 1-naphthol (B170400) with ethanol (B145695) using a Zirconium, H-mordenite catalyst has explored the role of 1-ethoxynaphthalene. ajer.org A key question in these studies was whether 1-ethoxynaphthalene acts as an intermediate product that subsequently transforms or is formed in a parallel reaction. ajer.org Comparative analysis of the products from the alkylation of 1-naphthol and the conversion of 1-ethoxynaphthalene under similar conditions indicated that the aromatic ether is not the primary intermediate in the synthesis of 2- and 4-ethyl naphthols. ajer.org

In one study, the conversion of 1-ethoxynaphthalene was investigated at temperatures between 300-380°C. The results showed that at lower temperatures (300-340°C), 2-ethyl-1-naphthol was obtained in yields of 5.9-7.0%. ajer.org As the temperature increased, the rate of conversion of 1-ethoxynaphthalene also increased significantly. ajer.org

| Temperature (°C) | Conversion of 1-Ethoxynaphthalene (%) | Key Products |

|---|---|---|

| 340 | 46.7 | 2-Ethyl-1-naphthol |

| 380 | 72.2 | Alkyl (C1-C2) naphthalenes |

Data sourced from a study on the catalytic conversion of 1-ethoxynaphthalene over a Zr, H-mordenite catalyst. ajer.org

Furthermore, ethylnaphthalenes, which are by-products from the alkylation of naphthol with ethanol, have been studied as substrates in transethylation reactions. researchgate.net The reaction of 1-naphthol with diethylnaphthalenes has been investigated as a method for synthesizing monoethylnaphthols, with the primary products being 2-ethyl-1-naphthol and ethylnaphthalene. researchgate.netsatbayev.university

Design and Application of Naphthalene-Derived Ligands in Transition Metal Catalysis

While 1-Ethoxy-2-ethylnaphthalene itself is not prominently featured as a ligand precursor, the naphthalene (B1677914) skeleton is a privileged structure in the design of ligands for transition metal catalysis. researchgate.netmdpi.com The rigid and planar nature of the naphthalene system provides a robust backbone for constructing sterically defined pockets around a metal center, which is crucial for controlling reactivity and selectivity. rsc.org

The design of these ligands often involves functionalizing the naphthalene or binaphthyl scaffold with donor atoms such as phosphorus, nitrogen, and oxygen to effectively coordinate with transition metals. mdpi.comucd.ie The binaphthyl framework, in particular, is a cornerstone of modern asymmetric catalysis due to its stable axial chirality. rsc.org The steric hindrance created by functional groups at the 2,2' positions of a binaphthyl ligand can prevent rotation around the C-C single bond connecting the two naphthalene rings, locking the molecule into a chiral conformation. rsc.org Similarly, functional groups at the peri-positions (8,8') can also influence the ligand's topology and create a unique chiral environment for asymmetric transformations. rsc.org

Asymmetric Catalysis for Enantioselective Transformations

Naphthalene-derived ligands are paramount in the field of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. chinesechemsoc.org The well-defined, chiral environment provided by these ligands can effectively control the stereochemical outcome of a catalytic reaction, leading to high enantioselectivity. mdpi.com

Numerous classes of chiral ligands based on the naphthalene scaffold have been developed and successfully applied in a wide range of enantioselective transformations. chinesechemsoc.orgdiva-portal.org

Key Examples of Naphthalene-Derived Ligands in Asymmetric Catalysis:

BINOL-based Ligands : 1,1'-bi-2-naphthol (B31242) (BINOL) is a foundational chiral scaffold. Ligands derived from BINOL, such as chiral monophosphates, have been used in highly enantioselective borylation of C(sp³)–H bonds. The interaction between the naphthalene rings of the ligand and the substrate is crucial for achieving chiral control. mdpi.com

QUINAP and Analogs : Axially chiral P,N-ligands like QUINAP, which feature a naphthalene ring fused with a quinoline, have been employed in various metal-catalyzed transformations, including palladium-catalyzed asymmetric allylic alkylation, with excellent enantioselectivities. acs.org

NOBIN Derivatives : 2-Amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) is another versatile binaphthyl structure used to create chiral catalysts and ligands for inducing chirality in metal- and organocatalysis. researchgate.net

Molybdenum-OIP Catalysts : Molybdenum catalysts bearing oxazoline (B21484) imino(pyridine) (OIP) ligands have been used for the asymmetric hydrogenation of substituted naphthalenes, demonstrating how ligand design can influence both chemo- and enantioselectivity. acs.org

The table below summarizes selected applications of naphthalene-derived ligands in asymmetric catalysis, highlighting their effectiveness in producing enantioenriched products.

| Reaction Type | Catalyst System | Naphthalene Ligand Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Palladium | Quinazolinap (QUINAP analog) | up to 94% | acs.org |

| Asymmetric C(sp³)–H Borylation | Iridium | BINOL-based monophosphate | High | mdpi.com |

| Asymmetric Hydrogenation | Iridium | Chiral N,P-ligands | Excellent | diva-portal.org |

| Dearomative Heck Reaction | Transition Metal | Sadphos | High | chinesechemsoc.org |

Research Applications in Advanced Materials Science

Precursors for Advanced Optoelectronic Materials

Naphthalene-based compounds are a significant class of polycyclic aromatic hydrocarbons (PAH) investigated for their semiconductor properties, which arise from their π-electron conjugated systems. tandfonline.commdpi.com The electronic characteristics of these molecules can be finely tuned by attaching various substituent groups to the naphthalene (B1677914) core. tandfonline.comnih.gov

The development of organic semiconductors relies on molecules that can facilitate charge transport, a process heavily influenced by molecular structure and intermolecular interactions. The naphthalene core of 1-Ethoxy-2-ethylnaphthalene provides a rigid, planar structure with a conjugated π-electron system, which is a fundamental requirement for semiconducting behavior. tandfonline.comresearchgate.net

The electronic properties of the naphthalene ring system are sensitive to the nature and position of its substituents. tandfonline.comrsc.org Functional groups like the ethyl and ethoxy groups in 1-Ethoxy-2-ethylnaphthalene play a crucial role in modifying the material's bulk properties.

Influence of Substituents: The ethyl group (-C₂H₅) and ethoxy group (-OCH₂CH₅) are electron-donating. nih.govfiveable.me In related organic semiconductor systems, such alkyl and alkoxy groups are known to raise the energy levels of the Highest Occupied Molecular Orbital (HOMO), which can impact charge injection and transport properties. nih.govmdpi.com

Solubility and Processing: The presence of these non-polar side chains is expected to enhance the solubility of the molecule in common organic solvents. mdpi.com This is a critical advantage for the fabrication of thin-film devices using solution-based methods like spin-coating or inkjet printing, which are often more cost-effective than vacuum deposition techniques.

Molecular Packing: The ethyl and ethoxy groups introduce steric bulk, which influences how the molecules arrange themselves in the solid state. This molecular packing is a key determinant of the efficiency of charge transport between adjacent molecules. While bulky groups can sometimes hinder the close π-π stacking required for high charge mobility, they can also be used to control the molecular orientation and prevent undesirable crystallization, which is beneficial for creating stable, amorphous films for certain electronic devices. mdpi.com

Theoretical studies on similarly substituted aromatic systems show that the strategic placement of electron-donating and electron-withdrawing groups can significantly alter the HOMO-LUMO energy gap, thereby tuning the optical and electronic properties for specific applications in optoelectronics. nih.gov

Components in Novel Nanostructured Formulations

Nanostructured materials, which are materials with features at the nanoscale (1-100 nm), exhibit unique properties compared to their bulk counterparts due to their high surface-area-to-volume ratio and quantum effects. acs.org Organic molecules like substituted naphthalenes can serve as fundamental building blocks in the self-assembly of such nanostructures.

The formation of organized nanoscale assemblies, such as cage-like or channel-like structures, can be facilitated by the specific intermolecular interactions of the constituent molecules. researchgate.net The ethyl and ethoxy groups of 1-Ethoxy-2-ethylnaphthalene would mediate van der Waals forces and could influence the self-assembly process, potentially leading to the formation of ordered films or other nanostructured formulations. For instance, related alkylnaphthalenes have been studied within host-guest systems like cyclodextrins to form inclusion complexes, demonstrating their utility in creating supramolecular structures. researchgate.net

Furthermore, in the broader context of material formulations, substituted naphthalenes are sometimes included in mixtures for luminescent compounds or as matrix materials in organic light-emitting devices (OLEDs). google.comgoogle.com The functional groups can impact the formulation's viscosity, solubility, and film-forming properties, which are critical for device performance and manufacturing. atamanchemicals.com While not specifically documented for 1-Ethoxy-2-ethylnaphthalene, its structure is consistent with that of components used in such advanced formulations.

Data Tables

Table 1: Physicochemical Identifiers of 1-Ethoxy-2-ethylnaphthalene and Related Compounds

This table presents the basic identifiers for 1-Ethoxy-2-ethylnaphthalene and compares them with the known physical properties of the closely related compounds 1-Ethoxynaphthalene (B1581650) and 2-Ethylnaphthalene (B165323). Data for the latter two are more extensively documented.

| Property | 1-Ethoxy-2-ethylnaphthalene | 1-Ethoxynaphthalene | 2-Ethylnaphthalene |

| Molecular Formula | C₁₄H₁₆O | C₁₂H₁₂O nih.gov | C₁₂H₁₂ sigmaaldrich.com |

| Molecular Weight | 188.28 g/mol (Calculated) | 172.22 g/mol nih.gov | 156.22 g/mol sigmaaldrich.com |

| CAS Number | 344334-02-7 chemsrc.com | 5328-01-8 nih.gov | 939-27-5 sigmaaldrich.com |

| Physical Form | Not specified | Liquid / Solid | Liquid sigmaaldrich.com |

| Boiling Point | Not specified | 277-279 °C | 251-252 °C sigmaaldrich.com |

| Melting Point | Not specified | 5.5 °C | -70 °C sigmaaldrich.com |

| Density | Not specified | 1.06 g/cm³ | 0.992 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Not specified | n20/D 1.599 | n20/D 1.599 sigmaaldrich.com |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Catalyst Discovery for 1-Ethoxy-2-ethylnaphthalene

The synthesis of ethoxy- and ethyl-substituted naphthalenes typically involves the alkylation of naphthols. Research has demonstrated that the reaction of 1-naphthol (B170400) with ethanol (B145695) can yield both O-alkylation products, such as 1-ethoxynaphthalene (B1581650), and C-alkylation products, like monoethyl-1-naphthols. researchgate.net The key to selectively synthesizing 1-Ethoxy-2-ethylnaphthalene lies in the development of highly efficient and selective catalysts and multi-step synthetic strategies.

Future research will likely focus on discovering novel catalytic systems that can control the regioselectivity of both the etherification and ethylation steps. The interaction of 1-naphthol with ethanol has been studied in the presence of various complex oxide catalysts, including ferrites. aak.gov.az These studies provide a basis for further exploration into catalyst optimization. For instance, the catalytic properties of different ferrites in the ethylation of 1-naphthol show varying yields and selectivities, highlighting the potential for catalyst tuning. aak.gov.az

A study on the alkylation of 1-naphthol with ethanol revealed that the total yield of 1-ethoxynaphthalene and ethylnaphthols is significantly influenced by the catalyst used. aak.gov.az Cobalt and zinc-based ferrites showed higher total yields compared to magnesium ferrite. aak.gov.az

Table 1: Catalyst Performance in the Ethylation of 1-Naphthol

| Catalyst System | Total Yield (%) | Selectivity for Ethoxynaphthalenes (%) | Reference |

|---|---|---|---|

| CoFe₂O₄·γ-Al₂O₃ | 39.6 | - | aak.gov.az |

| ZnFe₂O₄·γ-Al₂O₃ | ~39.6 | - | aak.gov.az |

| CuFe₂O₄·γ-Al₂O₃ | >21.3 | 28.5 | aak.gov.az |

| MgFe₂O₄·γ-Al₂O₃ | 21.3 | 34.0 | aak.gov.az |

Data derived from studies on the catalytic interaction of 1-naphthol with ethanol.

Further research is anticipated in the following areas: